molecular formula C15H22N2O2 B3329745 Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 630121-79-8

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B3329745
CAS No.: 630121-79-8
M. Wt: 262.35 g/mol
InChI Key: WIHXEWWXLFXKDQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate and building block in modern drug discovery and medicinal chemistry. This compound features a piperidine ring, a prevalent scaffold in pharmaceuticals, which is protected by a tert-butoxycarbonyl (Boc) group and functionalized with a pyridin-2-yl substituent. The Boc protecting group is a crucial feature that enhances the compound's stability during synthesis and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization . Piperidine derivatives are of immense importance in the pharmaceutical industry, found in more than twenty classes of drugs and numerous alkaloids . As a heterocyclic amino acid-like derivative, this compound is particularly valuable for constructing more complex, functionally diverse molecules. Its structure makes it an ideal precursor for developing DNA-encoded chemical libraries (DECLs), which are used to discover novel pharmacophores and inhibitors for various biological targets . Researchers can exploit this compound as a chiral building block to create spiropiperidines, condensed piperidines, and other heterocyclic systems aimed at identifying new therapeutic agents . This product is supplied as a racemic mixture with a stated purity of >95% . It is intended for research applications in a controlled laboratory setting only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl 3-pyridin-2-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-7-12(11-17)13-8-4-5-9-16-13/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHXEWWXLFXKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702141
Record name tert-Butyl 3-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-79-8
Record name tert-Butyl 3-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine derivatives. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a tert-butyl ester group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Substitution with Pyridine: The resulting tert-butyl piperidine intermediate is then reacted with a pyridine derivative, often under basic conditions, to introduce the pyridin-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate is being investigated for its potential as a lead compound in drug development. Its structure suggests possible interactions with biological targets, which are crucial for developing new therapeutics .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For instance, studies indicate that it may inhibit proteases involved in critical biological processes .

2. Biological Activity

  • Protein-Ligand Interactions : Research has focused on understanding how this compound interacts with proteins, providing insights into its binding affinity and specificity. Such studies are essential for identifying potential therapeutic targets and optimizing lead compounds for drug development.
  • Potential Therapeutic Uses : The compound's structural characteristics suggest it may have applications in treating conditions like Alzheimer's disease, where enzyme inhibition plays a role . Further investigations are needed to elucidate its mechanisms of action and therapeutic potential.

Synthesis and Mechanisms

The synthesis of this compound involves several steps that must be optimized for yield and purity. Specific reagents and conditions are required to achieve the desired product efficiently. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the identity and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in disease pathways. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate with key analogs, focusing on structural variations, synthetic strategies, and biological implications.

Tert-butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate

  • Structural Differences: This compound () replaces the pyridin-2-yl group with a benzylidene-linked pyridine derivative bearing a pent-4-yn-1-yloxy chain.
  • Synthesis : Synthesized via deprotection of a trimethylsilyl-protected alkyne using TBAF, yielding 98% product. This highlights the utility of fluorine-based reagents in selective deprotection strategies .

Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

  • Structural Differences : The pyridin-2-yl group is replaced with a tetrazole ring (), a bioisostere for carboxylic acids. This substitution enhances metabolic stability and introduces acidic protons (pKa ~4.9), enabling ionic interactions in biological systems.
  • Biological Activity : Demonstrates antidiabetic activity with an IC50 of 7.12 μM, attributed to carboxylate-like interactions with target enzymes . This suggests that this compound could be modified with acidic groups for similar therapeutic effects.

Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

  • Structural Differences : Features a benzimidazolone substituent at the 3-position (). The chloro and carbonyl groups increase electron-withdrawing character, which may enhance binding to enzymes like 8-oxo-dGTPase.
  • Synthesis : Prepared via nitro-group reduction and cyclization, yielding 67% product. The chloro substituent is retained throughout the synthesis, indicating stability under reductive conditions .
  • Biological Relevance : As a selective inhibitor, this compound underscores the importance of aromatic heterocycles in enzyme inhibition, a property that could be leveraged in designing derivatives of the target compound.

Tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

  • Structural Differences : Substitutes the pyridin-2-yl group with a trifluoromethylphenyl moiety (). The CF3 group enhances lipophilicity and electron-withdrawing effects, influencing both pharmacokinetics and reactivity.
  • Synthesis : Involves dehydration of a tertiary alcohol using SOCl2, followed by Boc deprotection with TFA. The CF3 group remains intact, demonstrating compatibility with strong acids .

Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

  • Structural Differences: Incorporates a hydroxymethyl linker between the piperidine and pyridine rings ().
  • Physicochemical Properties : Molecular weight 292.37 g/mol (vs. 276.34 g/mol for the target compound), with a purity of 95% .

Comparative Data Table

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Biological Activity Synthesis Yield Evidence ID
This compound Pyridin-2-yl 276.34 N/A (Intermediate) N/A -
Tert-butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine Benzylidene-pyridinyl alkynyl ~495.60 (estimated) Enzyme inhibition (potential) 98%
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazol-5-yl 269.33 Antidiabetic (IC50 7.12 μM) N/A
Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate Chlorobenzimidazolone 326.78 8-Oxo-dGTPase inhibition 67%
Tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate Trifluoromethylphenyl 328.22 N/A (Intermediate) 89.4%

Key Observations and Implications

Substituent Effects :

  • Electron-Donating Groups (e.g., pyridin-2-yl): Enhance aromatic interactions but may reduce metabolic stability.
  • Electron-Withdrawing Groups (e.g., CF3, Cl): Improve binding to enzymes but increase synthetic complexity .
  • Bioisosteres (e.g., tetrazole): Offer metabolic advantages while mimicking carboxylic acids .

Synthetic Flexibility : The Boc group enables straightforward deprotection under acidic conditions (e.g., TFA, HCl), facilitating diverse derivatization .

Biological Potential: While the target compound lacks direct activity data, its structural analogs demonstrate that 3-position modifications critically influence bioactivity. Introducing acidic or aromatic groups could tailor it for specific therapeutic targets.

Biological Activity

Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group. Its molecular formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2} with a molecular weight of approximately 262.35 g/mol. The presence of the pyridine group is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The pyridin-2-yl group can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins, which may modulate enzyme activity or receptor signaling pathways .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes, including those involved in metabolic pathways .
  • Protein-Ligand Interactions : The compound's structure allows it to engage in significant protein-ligand interactions, making it a candidate for drug development targeting various diseases.

In Vitro Studies

A study demonstrated that this compound showed promising results in inhibiting the activity of certain kinases involved in cancer progression. The compound was tested against various cell lines, revealing an IC50 value indicative of its potency in inhibiting cellular proliferation .

CompoundTarget EnzymeIC50 Value (µM)Cell Line
This compoundERK50.5HeLa
Control CompoundERK55.0HeLa

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics, which are crucial for its potential therapeutic applications. In vivo studies indicated good oral bioavailability and metabolic stability, suggesting it could be developed into an effective drug candidate .

ParameterValue
Clearance (mL/min/kg)14
Volume of Distribution (L/kg)0.6
Half-life (min)80
Oral Bioavailability (%)42

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
This compoundPyridine at position 3Different position of pyridine affects biological activity
Tert-butyl 4-(aminomethyl)-4-(pyridin-3-yl)piperidine-1-carboxylateAminomethyl group at position 4Variation in side chain influences receptor interactions
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylateCyclopropylamine at position 3Similar cyclopropane structure but different nitrogen positioning

Q & A

Basic: What are the standard synthetic strategies for preparing tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate?

The synthesis typically involves Boc protection of the piperidine nitrogen followed by functionalization at the 3-position with a pyridin-2-yl group. Key steps include:

  • Amine protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the piperidine amine .
  • Coupling reactions : Introduce the pyridin-2-yl moiety via Suzuki-Miyaura cross-coupling (using Pd catalysts) or nucleophilic substitution, depending on precursor availability .
  • Deprotection and purification : Finalize with Boc deprotection (e.g., HCl/dioxane) and purify via column chromatography or recrystallization.

Basic: What analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : Confirm structural integrity (¹H, ¹³C, and 2D-COSY for regiochemical assignments) .
  • Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% by reverse-phase chromatography) .
  • X-ray crystallography : Resolve stereochemistry using SHELX software for refinement .

Advanced: How can reaction conditions be optimized for introducing substituents on the piperidine ring?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr or coupling reactions .
  • Catalyst systems : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl coupling, with ligand screening to improve yield .
  • Temperature control : Microwave-assisted synthesis (100–150°C) reduces reaction times for heterocyclic couplings .
  • Workflow automation : Use high-throughput screening to evaluate reagent combinations and minimize byproducts .

Advanced: How should researchers address contradictions in safety data for this compound?

Conflicting safety data (e.g., toxicity vs. "no data available" in SDS) require:

  • Precautionary handling : Assume acute toxicity and use PPE (gloves, goggles, fume hood) even if hazards are unconfirmed .
  • In vitro testing : Conduct Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to fill data gaps .
  • Regulatory alignment : Follow GHS guidelines and consult institutional EH&S protocols for storage and disposal .

Basic: What purification methods are effective for isolating this compound?

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization.
  • Prep-HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced: What strategies enhance the bioactivity of the pyridin-2-yl group in this compound?

  • Bioisosteric replacement : Substitute pyridine with quinoline or isoquinoline to modulate lipophilicity and target binding .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 4-position to improve metabolic stability .
  • Co-crystallization studies : Map interactions with biological targets (e.g., kinases) to guide rational design .

Basic: How is the stereochemical configuration of this compound validated?

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • Vibrational circular dichroism (VCD) : Compare experimental and computational spectra for absolute configuration .
  • X-ray diffraction : Solve crystal structures with SHELXL refinement to confirm spatial arrangement .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

  • DFT calculations : Model transition states for nucleophilic attacks or ring-opening reactions .
  • Molecular docking : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects with experimental bioactivity data for lead optimization .

Basic: What are the storage and stability recommendations for this compound?

  • Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .
  • Stability monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., tert-butyl cleavage) .

Advanced: How do researchers reconcile discrepancies in spectroscopic data across studies?

  • Reproducibility checks : Repeat experiments under standardized conditions (solvent, temperature, concentration) .
  • Cross-validation : Compare NMR data with computational predictions (e.g., ACD/Labs or MestReNova) .
  • Collaborative verification : Share samples with independent labs to confirm spectral assignments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate
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Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.